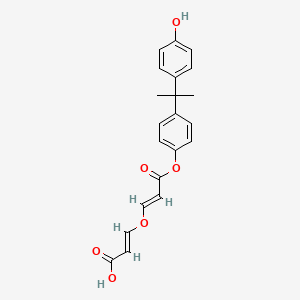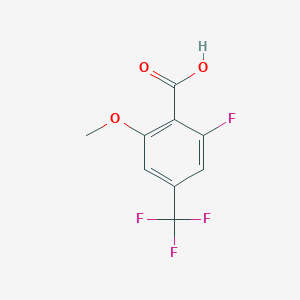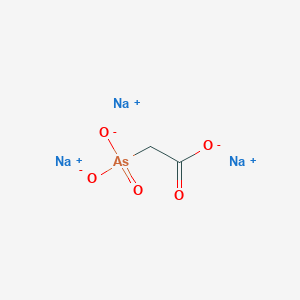
tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate or tert-butyl bromide under basic conditions.
Functionalization of the Side Chain: The side chain containing the amino and methoxy groups can be introduced through nucleophilic substitution or addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, or other leaving groups in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities. Indazole derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties can be harnessed for the development of new materials and products.
作用機序
The mechanism of action of tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.
類似化合物との比較
Similar Compounds
- tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)-1H-indazole-1-carboxylate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
分子式 |
C16H21N3O4 |
|---|---|
分子量 |
319.36 g/mol |
IUPAC名 |
tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indazole-1-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-13-8-6-5-7-10(13)12(18-19)9-11(17)14(20)22-4/h5-8,11H,9,17H2,1-4H3/t11-/m0/s1 |
InChIキー |
ZFJFLKWDLSYTJO-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C[C@@H](C(=O)OC)N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)

![2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine](/img/structure/B12844703.png)

![6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12844711.png)
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
![Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12844719.png)
![2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12844720.png)
![4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride](/img/structure/B12844725.png)
![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)

![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)
